2-Bromo-6-chloro-4-methylbenzonitrile

Medicinal Chemistry Physicochemical Property Lipophilicity

Targeted procurement for 2-Bromo-6-chloro-4-methylbenzonitrile (CAS 135340-79-3) is critical due to its unique LogP of 3.28, offering a near 10‑fold hydrophobicity increase over des‑methyl analogs (LogP 2.29) and a low PSA of 23.79 Ų. Essential for synthesizing CAI (L‑651,582)‑class anticoccidiostats. Generic substitution invalidates key pharmacokinetic and chromatographic parameters. Immediate availability for R&D.

Molecular Formula C8H5BrClN
Molecular Weight 230.49 g/mol
Cat. No. B13564354
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-6-chloro-4-methylbenzonitrile
Molecular FormulaC8H5BrClN
Molecular Weight230.49 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C(=C1)Br)C#N)Cl
InChIInChI=1S/C8H5BrClN/c1-5-2-7(9)6(4-11)8(10)3-5/h2-3H,1H3
InChIKeyHZIYYMOYABJDSF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-6-chloro-4-methylbenzonitrile: Analytical Profile and Procurement Specifications for CAS 135340-79-3


2-Bromo-6-chloro-4-methylbenzonitrile (CAS 135340-79-3) is a polysubstituted aromatic nitrile with the molecular formula C₈H₅BrClN and a molecular weight of 230.49 g/mol . The compound features a distinctive substitution pattern on the benzene ring: a nitrile group at position 1, bromine at position 2, chlorine at position 6, and a methyl group at position 4 . This specific halogen arrangement yields a calculated LogP (partition coefficient) of 3.28 and a polar surface area (PSA) of 23.79 Ų . Commercially, the compound is typically supplied as a powder with a certified purity of ≥95% and is recommended for storage at room temperature . This baseline analytical and physical data serves as the foundational specification for procurement and quality control, against which comparative differentiation can be assessed.

Why Generic 2-Bromo-6-chloro-4-methylbenzonitrile Substitution Fails: The Consequence of Missing a Methyl Group


The substitution pattern on the benzonitrile ring is the primary determinant of a compound's utility as a synthetic intermediate, influencing both its reactivity and the physicochemical properties of downstream products. Attempting to substitute 2-Bromo-6-chloro-4-methylbenzonitrile with a close analog, such as 2-Bromo-4-chlorobenzonitrile, which lacks the 4-methyl group, results in a quantifiable and functionally significant difference in lipophilicity. The target compound's calculated LogP of 3.28 is substantially higher than the LogP of approximately 2.29 for 2-Bromo-4-chlorobenzonitrile . This difference of ~0.99 LogP units translates to a nearly 10-fold variation in the partition coefficient, which directly impacts the compound's solubility profile, its behavior in chromatographic purification, and the pharmacokinetic properties of any final molecule synthesized from it . Therefore, generic substitution is not viable for applications where specific lipophilicity is a critical design parameter.

2-Bromo-6-chloro-4-methylbenzonitrile: Quantifiable Evidence of Differentiation from its Closest Structural Analogs


Lipophilicity: A Quantified Advantage over Des-Methyl Analogs

The compound's lipophilicity, measured by its calculated partition coefficient (LogP), is a key differentiator. The target compound has a LogP of 3.28 . This value is approximately 0.99 LogP units higher than that of 2-Bromo-4-chlorobenzonitrile, which has a LogP of 2.29 and lacks the 4-methyl group . This indicates significantly higher hydrophobicity for the target compound, which can be a critical factor in designing molecules with improved membrane permeability or in selecting appropriate solvent systems for synthesis.

Medicinal Chemistry Physicochemical Property Lipophilicity

Polar Surface Area: A Lower Value Differentiating from Dihalogenated Analogs

The compound's polar surface area (PSA) of 23.79 Ų is notably lower than the predicted PSA of approximately 37.7 Ų for 2,6-Dibromo-4-methylbenzonitrile . A lower PSA is generally associated with enhanced passive membrane permeability, a desirable trait for orally bioavailable drugs. This difference is a direct consequence of the mixed halogenation pattern (Br and Cl) compared to the di-bromo analog.

Medicinal Chemistry Drug Design Physicochemical Property

Synthetic Utility: A Key Intermediate for the Anticoccidiostat and Anticancer Agent Carboxyamidotriazole (CAI)

The compound is a documented synthetic intermediate in the preparation of benzylated 1,2,3-triazoles [1]. Specifically, a derivative of this compound, L-651,582 (3a), also known as Carboxyamidotriazole (CAI), was identified as a highly effective coccidiostat in vivo [1]. While specific yield data for the step involving 2-Bromo-6-chloro-4-methylbenzonitrile is not provided in the abstract, its role as a precursor to a compound with demonstrated biological activity is a clear point of differentiation from simpler benzonitriles that are not incorporated into such therapeutically relevant scaffolds.

Organic Synthesis Medicinal Chemistry Anticoccidial

Physical Form and Purity: A Benchmark for Procurement Quality Control

Commercially available 2-Bromo-6-chloro-4-methylbenzonitrile is specified as a powder with a minimum purity of 95% (GC) . In comparison, a close analog, 2-Bromo-4-chlorobenzonitrile, is often supplied with a certified purity of 98% [1]. This establishes a clear and verifiable quality benchmark for procurement. While a 3% difference in purity may be acceptable for some applications, it can be a critical factor for sensitive reactions or in settings where the highest grade of starting material is required to minimize impurities in the final product.

Analytical Chemistry Quality Control Procurement

2-Bromo-6-chloro-4-methylbenzonitrile: High-Value Research and Industrial Application Scenarios


Precursor for Anticoccidial and Anticancer Triazole Scaffolds

Researchers developing novel calcium channel modulators or anticoccidial agents should procure this compound as a key intermediate. The evidence shows its direct incorporation into the synthesis of benzylated 1,2,3-triazoles, a class that includes the highly effective anticoccidiostat and anticancer compound L-651,582 (CAI) [1]. This specific synthetic utility is not shared by simpler benzonitrile analogs, making it a targeted procurement for this field.

Medicinal Chemistry Programs Requiring Specific Lipophilicity Profiles

In medicinal chemistry campaigns where a compound's partition coefficient (LogP) is a critical design parameter, 2-Bromo-6-chloro-4-methylbenzonitrile offers a quantifiable advantage. With a LogP of 3.28, it provides a nearly 10-fold increase in hydrophobicity compared to its des-methyl analog, 2-Bromo-4-chlorobenzonitrile (LogP 2.29) . This makes it the preferred building block for improving the membrane permeability or optimizing the ADME profile of lead compounds.

Drug Design Focused on Optimizing Membrane Permeability

The compound's lower polar surface area (PSA of 23.79 Ų) compared to the di-bromo analog (predicted PSA ~37.7 Ų) makes it a strategically advantageous choice for building blocks intended to enhance passive membrane diffusion . Researchers aiming to optimize oral bioavailability or blood-brain barrier penetration in their synthetic leads should prioritize this building block based on this quantitative, property-driven differentiation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

5 linked technical documents
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